MLi-2-Bio-X
Overview
Description
Merck LRRK2 inhibitor-2 is a small-molecule inhibitor targeting leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in Parkinson’s disease. LRRK2 is a multidomain protein with kinase and GTPase activities, playing crucial roles in cellular signaling pathways associated with Parkinson’s disease . The inhibition of LRRK2 has been a major focus in developing treatments for Parkinson’s disease due to its genetic link to the disease .
Mechanism of Action
Target of Action
MLi-2-Bio-X is a highly potent and selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a multi-domain protein that contains both a kinase and a GTPase . Mutations in LRRK2, such as the common variant G2019S, are associated with an increased risk for familial and sporadic Parkinson’s disease (PD) . The G2019S mutation leads to increased LRRK2 kinase activity .
Mode of Action
This compound interacts with LRRK2 and inhibits its kinase activity . It exhibits exceptional potency in a purified LRRK2 kinase assay in vitro, a cellular assay monitoring dephosphorylation of LRRK2 pSer935 LRRK2, and a radioligand competition binding assay . It has greater than 295-fold selectivity for over 300 kinases in addition to a diverse panel of receptors and ion channels .
Biochemical Pathways
The inhibition of LRRK2 by this compound affects various biochemical pathways. LRRK2 phosphorylates a conserved residue on the switch-II domain of a subset of Rab GTPases, including Rab10 . Chronic inhibition of LRRK2 by this compound has been shown to cause significant alterations in endolysosomal and trafficking pathways in the kidney . A subtle but distinct biochemical signature affecting mitochondrial proteins was also observed in brain tissue .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of LRRK2 kinase activity and the subsequent dephosphorylation of its substrates, such as Rab10 . This results in alterations in various cellular processes, including endolysosomal and trafficking pathways, and potentially mitochondrial function .
Action Environment
It is known that various factors can affect the activity of enzymes and other proteins, including temperature, ph, and the presence of other molecules
Biochemical Analysis
Biochemical Properties
MLi-2-Bio-X plays a crucial role in biochemical reactions by inhibiting the activity of leucine-rich repeat kinase 2. This inhibition is highly selective, with this compound demonstrating greater than 295-fold selectivity against a panel of receptors, channels, and over 300 kinases . The compound interacts with leucine-rich repeat kinase 2 by binding to its kinase domain, thereby preventing the phosphorylation of downstream substrates such as Rab GTPases . This interaction is characterized by high potency, with an inhibitory concentration (IC50) of 0.76 nM in cell-free assays, 1.4 nM in cell-based assays, and 3.4 nM in radioligand-binding assays .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting leucine-rich repeat kinase 2, this compound reduces the phosphorylation of Rab GTPases, which are key regulators of vesicle trafficking and cellular signaling . This reduction in phosphorylation leads to alterations in cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to promote mitophagy, a process that is suppressed by leucine-rich repeat kinase 2 activity . Additionally, this compound influences cell function by modulating the activity of other proteins and enzymes that interact with leucine-rich repeat kinase 2.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the kinase domain of leucine-rich repeat kinase 2, leading to the inhibition of its enzymatic activity. This binding interaction prevents the phosphorylation of downstream substrates, such as Rab GTPases, thereby modulating various cellular processes . This compound also induces dephosphorylation of biomarker sites on leucine-rich repeat kinase 2, including Ser935, which is indicative of the closed conformation of the kinase domain . This inhibition of leucine-rich repeat kinase 2 activity results in changes in gene expression and cellular signaling pathways, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability and potency, with sustained inhibition of leucine-rich repeat kinase 2 activity observed in both in vitro and in vivo studies . The recovery of leucine-rich repeat kinase 2 activity after washout conditions is slower compared to the phosphorylation of Rab GTPases . Long-term effects of this compound on cellular function include sustained reduction in leucine-rich repeat kinase 2 activity and alterations in cellular signaling pathways and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits leucine-rich repeat kinase 2 activity and reduces the phosphorylation of downstream substrates . At higher doses, the compound may exhibit toxic or adverse effects, including off-target interactions and potential toxicity . Threshold effects have been observed, with a certain dosage required to achieve significant inhibition of leucine-rich repeat kinase 2 activity without causing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with leucine-rich repeat kinase 2 and its downstream substrates. The compound modulates the activity of enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . By inhibiting leucine-rich repeat kinase 2, this compound affects the phosphorylation state of Rab GTPases, which play a critical role in vesicle trafficking and cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which affect its activity and function . This compound has been shown to effectively penetrate cellular membranes and reach its target sites within cells, ensuring its potent inhibitory effects on leucine-rich repeat kinase 2 activity.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with leucine-rich repeat kinase 2 and other biomolecules. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it ensures that this compound reaches its target sites and exerts its inhibitory effects on leucine-rich repeat kinase 2.
Preparation Methods
The synthesis of Merck LRRK2 inhibitor-2 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of 2-aminoquinazoline derivatives, which are then subjected to various functional group modifications to achieve the desired inhibitor structure . Industrial production methods involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Merck LRRK2 inhibitor-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The inhibitor can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Merck LRRK2 inhibitor-2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of LRRK2 inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate the role of LRRK2 in cellular signaling pathways.
Comparison with Similar Compounds
Merck LRRK2 inhibitor-2 is compared with other similar compounds, such as:
LRRK2-IN-1: Another type I kinase inhibitor of LRRK2.
GNE-7915: A type I kinase inhibitor with a different chemical structure.
Rebastinib, Ponatinib, and GZD-824: Type II kinase inhibitors that bind to LRRK2 in inactive conformations. The uniqueness of Merck LRRK2 inhibitor-2 lies in its specific binding affinity and selectivity for the LRRK2 kinase domain, making it a valuable tool for studying LRRK2-related pathways and developing new therapeutic strategies.
Properties
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-[6-[5-(1-methylcyclopropyl)oxy-1H-indazol-3-yl]pyrimidin-4-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-13-10-26(11-14(2)27-13)19-9-18(22-12-23-19)20-16-8-15(28-21(3)6-7-21)4-5-17(16)24-25-20/h4-5,8-9,12-14H,6-7,10-11H2,1-3H3,(H,24,25)/t13-,14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUUNJCZCOMUKD-OKILXGFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)C3=NNC4=C3C=C(C=C4)OC5(CC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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